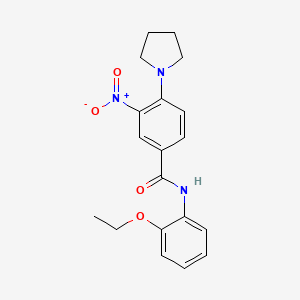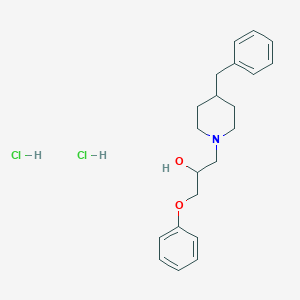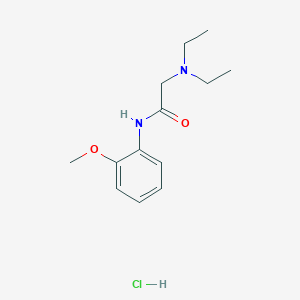
4-(1-azepanyl)-3-nitro-N-phenylbenzamide
Overview
Description
4-(1-azepanyl)-3-nitro-N-phenylbenzamide, also known as AZP-531, is a novel drug compound that has gained attention in recent years due to its potential therapeutic applications in treating obesity and related metabolic disorders. This compound belongs to the class of benzamides and has been shown to have a unique mechanism of action that targets the melanocortin system, a key regulator of energy balance in the body.
Mechanism of Action
4-(1-azepanyl)-3-nitro-N-phenylbenzamide acts as a selective agonist of the melanocortin-4 receptor (MC4R), a key regulator of energy balance in the body. By activating MC4R, 4-(1-azepanyl)-3-nitro-N-phenylbenzamide stimulates the release of alpha-melanocyte-stimulating hormone (α-MSH), which in turn promotes satiety and reduces food intake. Additionally, 4-(1-azepanyl)-3-nitro-N-phenylbenzamide has been shown to modulate the activity of other neuropeptides and neurotransmitters involved in energy homeostasis, such as neuropeptide Y (NPY) and agouti-related protein (AgRP).
Biochemical and Physiological Effects:
In addition to its effects on food intake and body weight, 4-(1-azepanyl)-3-nitro-N-phenylbenzamide has been shown to have several other biochemical and physiological effects. These include improvements in glucose metabolism, insulin sensitivity, and lipid metabolism, as well as reductions in inflammation and oxidative stress. 4-(1-azepanyl)-3-nitro-N-phenylbenzamide has also been shown to have neuroprotective effects, potentially due to its ability to modulate the activity of neuropeptides and neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 4-(1-azepanyl)-3-nitro-N-phenylbenzamide for lab experiments is its selectivity for MC4R, which allows for more precise targeting of the melanocortin system compared to other compounds that may have off-target effects. Additionally, 4-(1-azepanyl)-3-nitro-N-phenylbenzamide has been shown to have good oral bioavailability and pharmacokinetics, making it suitable for use in animal models and potentially in humans. However, one limitation of 4-(1-azepanyl)-3-nitro-N-phenylbenzamide is its relatively short half-life, which may require frequent dosing in some experimental settings.
Future Directions
There are several potential future directions for research on 4-(1-azepanyl)-3-nitro-N-phenylbenzamide. One area of interest is the development of more potent and selective MC4R agonists, which may have even greater therapeutic potential for obesity and related metabolic disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of 4-(1-azepanyl)-3-nitro-N-phenylbenzamide on glucose and lipid metabolism, as well as its potential neuroprotective effects. Finally, clinical trials are needed to evaluate the long-term safety and efficacy of 4-(1-azepanyl)-3-nitro-N-phenylbenzamide in humans, particularly in combination with other therapies for obesity and related metabolic disorders.
Scientific Research Applications
4-(1-azepanyl)-3-nitro-N-phenylbenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on obesity and related metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease. In animal studies, 4-(1-azepanyl)-3-nitro-N-phenylbenzamide has been shown to reduce food intake, body weight, and fat mass, while improving glucose tolerance and insulin sensitivity. In humans, 4-(1-azepanyl)-3-nitro-N-phenylbenzamide has been evaluated in phase 1 and 2 clinical trials, demonstrating safety and tolerability, as well as promising effects on body weight, insulin sensitivity, and lipid metabolism.
properties
IUPAC Name |
4-(azepan-1-yl)-3-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(20-16-8-4-3-5-9-16)15-10-11-17(18(14-15)22(24)25)21-12-6-1-2-7-13-21/h3-5,8-11,14H,1-2,6-7,12-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLYFMLSVFCYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-yl)-3-nitro-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethyl-6-methyl-4-(4-methylphenyl)-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B4083783.png)


![N-(4-sec-butylphenyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4083817.png)
![N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)-1-naphthamide](/img/structure/B4083823.png)
![methyl 3-[(3-chloro-2-methylphenyl)amino]-2-cycloheptyl-3-oxopropanoate](/img/structure/B4083831.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083837.png)

![6-amino-4-(3-furyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083868.png)

![2-amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4083880.png)
![1-benzyl-2-[4-(benzyloxy)phenyl]-4-oxo-2-azetidinecarbonitrile](/img/structure/B4083882.png)
![1-allyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4083890.png)